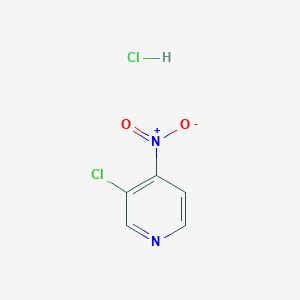

3-Chloro-4-nitropyridine hydrochloride

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netguidechem.com Its presence is crucial to the biological activity of many compounds, and its unique electronic properties make it an invaluable scaffold in medicinal chemistry and materials science. nih.gov The nitrogen atom imparts a dipole moment to the ring, influencing its reactivity and intermolecular interactions. Unlike its carbocyclic analog, benzene, pyridine is generally less susceptible to electrophilic substitution and more prone to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com This distinct reactivity profile allows for selective functionalization, making pyridine derivatives highly sought-after building blocks in the synthesis of targeted molecules. nih.gov

Overview of Nitropyridine Derivatives as Strategic Intermediates

The introduction of a nitro group onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Nitroarenes and nitrohetarenes are valuable precursors in organic synthesis due to the wide range of chemical transformations they can undergo. nih.gov The strongly electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack while further activating it for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This allows for the displacement of leaving groups, such as halogens, with a variety of nucleophiles. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a diverse array of further chemical modifications, including diazotization and coupling reactions. chemsrc.com This versatility makes nitropyridine derivatives, including halogenated versions, powerful tools for the construction of complex, functionalized heterocyclic systems.

Research Context of 3-Chloro-4-nitropyridine (B80106) Hydrochloride in Synthetic Chemistry

Within the family of halogenated nitropyridines, 3-Chloro-4-nitropyridine and its hydrochloride salt are of particular interest. The strategic placement of the chloro and nitro groups on the pyridine ring dictates its reactivity. The chlorine atom at the 3-position and the nitro group at the 4-position create a unique electronic environment that influences the regioselectivity of nucleophilic substitution reactions. While the free base, 3-chloro-4-nitropyridine, is a commonly used reagent, the hydrochloride salt offers potential advantages in certain applications, such as improved stability or altered solubility, although specific comparative studies are not widely documented in the available literature. This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. youtube.com The subsequent sections of this article will explore the known properties, synthesis, and reactivity of this important synthetic intermediate, drawing primarily on data available for the free base due to a scarcity of specific literature on the hydrochloride salt.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-4-nitropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBRSCJNUPCFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743166 | |

| Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257849-11-8 | |

| Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Nitropyridine Systems

Nitration Pathways in Pyridine (B92270) Nuclei Synthesis

Introducing a nitro group onto a pyridine ring is a fundamental transformation. However, the electronic properties of pyridine make electrophilic aromatic substitution, the typical mechanism for nitration, difficult, often requiring harsh conditions. chemrxiv.orgyoutube.com

Achieving regioselectivity in the nitration of pyridines is a persistent challenge. nih.gov Direct nitration often yields a mixture of isomers. youtube.com Consequently, chemists have developed several strategies to control the position of nitration.

One effective method involves the reaction of a pyridine compound with dinitrogen pentoxide (DNP) in an organic solvent to form an N-nitropyridinium nitrate (B79036) intermediate. ntnu.noresearchgate.net Subsequent reaction with aqueous sodium bisulfite solution yields the 3-nitropyridine (B142982) derivative. ntnu.noresearchgate.net This process, known as Bakke's procedure, has been shown to be effective for producing 3-nitropyridine. researchgate.net The mechanism involves the nucleophilic attack of bisulfite at the 2- or 4-position of the N-nitropyridinium ion, followed by a migration of the nitro group to the 3-position. ntnu.no

Another innovative approach is a dearomatization-rearomatization strategy for the meta-nitration of pyridines. acs.orgacs.org This method uses oxazino pyridine intermediates, which undergo radical nitration. This technique has proven effective for the late-stage meta-nitration of pyridine-containing drug precursors. acs.org For instance, nitration of 2-substituted oxazino pyridine derivatives occurs with perfect C5-selectivity, with no C3-nitration observed. acs.org

The choice of nitrating agent can also dictate regioselectivity. Classic nitration using potassium nitrate (KNO₃) in sulfuric acid (H₂SO₄) on certain tricyclic pyridine systems leads to nitration exclusively on an associated phenyl ring. acs.org In contrast, using tetrabutylammonium (B224687) nitrate (TBAN) with trifluoroacetic anhydride (B1165640) (TFAA) on the same systems results in exclusive nitration at the 3-position of the pyridine ring. acs.org

A different strategy involves using Zincke imine intermediates. nih.gov These are generated from the corresponding Zincke salt and can be regioselectively functionalized with electrophiles at the C3-position under mild conditions before being converted back to the pyridine ring. nih.gov

The table below summarizes various regioselective nitration strategies for pyridine systems.

Table 1: Regioselective Nitration Strategies for Pyridine Systems| Strategy | Reagents | Position Selectivity | Key Intermediates | Reference |

|---|---|---|---|---|

| Bakke's Procedure | Dinitrogen Pentoxide (DNP), Sodium Bisulfite (NaHSO₃) | 3-position | N-nitropyridinium nitrate | researchgate.net |

| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | meta-position (C3 or C5) | Oxazino pyridine | acs.org |

| Reagent-Dependent Selectivity | TBAN, TFAA | 3-position | - | acs.org |

| Zincke Imine Intermediate | N-DNP Zincke Salt, Secondary Amine | 3-position | N-DNP Zincke imine | nih.gov |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of pyridine nitration. Key parameters include the choice of solvent, temperature, and the specific reagents used.

In the nitration of pyridines via N-nitropyridinium intermediates, a modified procedure was developed where the pyridine compound is reacted with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane. ntnu.no The resulting mixture is then added to a solution of sodium bisulfite in a methanol/water mixture. ntnu.no This optimization, including changes in bisulfite concentration and reaction medium, was crucial for isolating the desired 3-nitropyridine. ntnu.no

For the dearomatization-rearomatization strategy, control experiments revealed the importance of specific components. acs.org For example, when nitrating an oxazino pyridine intermediate, the presence of both TEMPO and molecular oxygen (O₂) was found to be necessary to achieve a high yield, as they are required for the generation of the key NO₂ radical. acs.org

In a patented method for synthesizing 4-amino-2-chloro-3-nitropyridine (B48866), the nitration of 4-amino-2-chloropyridine (B126387) is carried out using a mixed acid system of 65% nitric acid and concentrated sulfuric acid. google.com This specific combination allows for a high yield (95-98%) of the mixed isomers of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. google.com Subsequent purification by recrystallization effectively separates the isomers. google.com

The table below presents data on the optimization of nitration for specific pyridine derivatives.

Table 2: Optimization of Nitration Reactions| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine (via oxazino intermediate) | TBN, TEMPO, O₂ | 2-Phenyl-5-nitropyridine | 87% | acs.org |

| Pyridine | DNP, then NaHSO₃/H₂O | 3-Nitropyridine | 77% | researchgate.net |

| 4-Amino-2-chloropyridine | 65% HNO₃, H₂SO₄ | 4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine (isomers) | 95-98% (mixture) | google.com |

Halogenation Techniques for Pyridine Ring Functionalization

Introducing halogen atoms, particularly chlorine, onto the pyridine ring is another critical step in the synthesis of many valuable compounds.

Similar to nitration, the selective chlorination of pyridines can be challenging. Several methods have been developed to control the position of chlorination.

One approach involves the use of designed phosphine (B1218219) reagents. nih.gov In this method, a phosphonium (B103445) salt is selectively formed at the 4-position of the pyridine ring, which is then displaced by a halide nucleophile, such as from lithium chloride (LiCl). nih.gov This strategy has been successfully applied to a broad range of unactivated pyridines and even in the late-stage halogenation of complex pharmaceuticals. chemrxiv.orgnih.gov

Vapor-phase chlorination with molecular chlorine at high temperatures is another technique. google.com A process has been developed that uses a two-stage reaction zone. The first zone has a hot spot controlled between 350°C and 500°C, while the second zone is at a lower temperature (below 340°C). This method provides improved selectivity compared to single-temperature reactions. google.com

For pyridines bearing an amino group, a mild and effective chlorination method uses lithium chloride (LiCl) as the chlorine source in the presence of Selectfluor. rsc.org This reaction proceeds under mild conditions and exhibits high regioselectivity, which is dependent on the substituent pattern on the 2-aminopyridine (B139424) ring. rsc.org

Metalation followed by reaction with an electrophilic chlorine source is another strategy. For example, 2-cyanopyridine (B140075) can be lithiated at low temperature and then chlorinated at the 3-position. youtube.com

The table below details different selective chlorination methods.

Table 3: Selective Chlorination Methods for Pyridine Derivatives| Method | Reagents | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Phosphonium Salt Displacement | Phosphine reagent, Tf₂O, then LiCl | 4-position | Mild conditions, applicable to complex molecules | nih.gov |

| Two-Stage Vapor-Phase | Cl₂, inert gas | 2-position | High temperature, controlled hot spot | google.com |

| Selectfluor-Promoted | LiCl, Selectfluor, DMF | Dependent on substituents | Mild conditions, for 2-aminopyridines | rsc.org |

| Metalation-Chlorination | n-BuLi, then electrophilic Cl source | 3-position (for 2-cyanopyridine) | Low temperature, requires prior metalation | youtube.com |

Multi-halogenated pyridines are valuable precursors in organic synthesis. Their synthesis often requires specific strategies. For instance, tetrachloropyridine can be further chlorinated by metalation with sodium hydroxide (B78521) and a phase transfer catalyst. youtube.com

The synthesis of di-functionalized pyridines can also be achieved through sequential reactions. A dearomatization/rearomatization protocol allows for consecutive nitration and chlorination. acs.org For example, an oxazinopyridine intermediate formed after nitration can be used as a substrate for an ionic meta′-chlorination with N-chlorosuccinimide to yield regioselectively halo-nitrated pyridines. acs.org

The halogenation of disubstituted pyridines has also been explored. The two-step process involving phosphonium salt formation and displacement has been used to chlorinate 2,3- and 2,5-disubstituted pyridines in moderate to good yields for each stage. nih.gov

Convergent and Linear Synthetic Sequences for 3-Chloro-4-nitropyridine (B80106) Hydrochloride

The synthesis of a target molecule like 3-chloro-4-nitropyridine hydrochloride can be approached through two primary strategies: linear and convergent synthesis. wikipedia.orgyoutube.com

Synthesis of Key Precursors and Strategic Functional Group Interconversions

The synthesis of 3-chloro-4-nitropyridine systems relies on the strategic preparation of key precursors and the efficient interconversion of functional groups. A common pathway involves the nitration of substituted pyridines, followed by halogenation, or vice-versa.

The nitration of pyridine derivatives is a fundamental step. Due to the electron-deficient nature of the pyridine ring, direct nitration requires harsh conditions and can lead to mixtures of isomers. youtube.comntnu.no For instance, the nitration of 2-chloropyridine (B119429) can be achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com A more controlled method involves the initial N-oxidation of the pyridine ring to form a pyridine N-oxide. This intermediate is more susceptible to electrophilic nitration, primarily at the 4-position. The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated to yield 4-nitropyridine. researchgate.net

Another key precursor is 4-aminopyridine. The nitration of 2-chloro-4-aminopyridine using a mixture of 65% nitric acid and concentrated sulfuric acid yields a mixture of isomers, primarily 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. google.com

Functional group interconversions are crucial for introducing the desired chloro and nitro groups at specific positions. For example, a hydroxyl group can be converted to a chloro group. The synthesis of 2,4-dichloro-3-nitropyridine (B57353) can be achieved by treating 4-chloro-3-nitropyridine-2-ol with phosphorus oxychloride in the presence of a base like triethylamine. google.com Similarly, amino groups can be starting points for synthesis. An early method for preparing 3-amino-2-chloro-4-methylpyridine (B17603) started from 2-chloro-4-methyl-3-nitropyridine, highlighting the reduction of a nitro group to an amine as a key transformation. googleapis.com The reverse, converting an amine to a nitro group, is also a viable, though often complex, strategy.

The table below summarizes key precursor syntheses and functional group interconversions.

| Starting Material | Reagents | Product(s) | Reaction Type |

| Pyridine N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine N-oxide | Nitration |

| 2-Chloro-4-aminopyridine | 65% HNO₃, H₂SO₄ | 4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine | Nitration |

| 4-Chloro-3-nitropyridine-2-ol | POCl₃, Triethylamine | 2,4-Dichloro-3-nitropyridine | Chlorination |

| 2-Chloro-4-methyl-3-nitropyridine | Reducing Agent | 3-Amino-2-chloro-4-methylpyridine | Nitro Reduction |

Isolation and Purification Methodologies for Intermediate Compounds

The successful synthesis of this compound hinges on effective methods for isolating and purifying its intermediates, which are often produced as part of a mixture.

Crystallization and Recrystallization: This is a primary technique for purifying solid intermediates. The separation of 4-amino-2-chloro-3-nitropyridine from its 5-nitro isomer can be achieved through recrystallization. google.com After initial isolation, the mixture of isomers is purified using a solvent system, such as ethyl acetate (B1210297) and petroleum ether, to yield the desired 3-nitro isomer in high purity. google.com The choice of solvent is critical and is determined by the differential solubility of the desired compound and its impurities.

Filtration and Washing: Following a reaction, the crude product is often isolated by filtration. For example, after synthesizing 2,4-dichloro-3-nitropyridine, the reaction mass is quenched in an ice-water mixture, and the resulting solid is filtered. google.com Subsequent washing of the isolated solid with appropriate solvents, such as chilled water, helps remove residual acids, bases, and other soluble impurities. google.com

Chromatography: For complex mixtures or when high purity is essential, column chromatography is a powerful tool. Silica gel column chromatography is frequently used to separate isomers of nitropyridines. google.com For instance, a mixture of 4-amino-2-chloro-3-nitropyridine and its 5-nitro isomer was separated using this method. google.com The selection of the mobile phase (eluent) is optimized to achieve effective separation of the components.

The following table outlines common purification techniques for nitropyridine intermediates.

| Intermediate Compound | Purification Method | Solvents/Materials | Purpose |

| 4-Amino-2-chloro-3-nitropyridine / 4-Amino-2-chloro-5-nitropyridine Mixture | Recrystallization | Ethyl acetate, Petroleum ether | Isomer Separation |

| 2,4-Dichloro-3-nitropyridine | Filtration and Washing | Chilled water | Removal of soluble impurities |

| Nitropyridine Isomer Mixture | Column Chromatography | Silica Gel, Dichloromethane:Ethyl acetate | High-purity isomer separation |

Innovations in Nitropyridine Synthesis for Scalability and Efficiency

Recent advancements in chemical synthesis are being applied to the production of nitropyridines to improve safety, efficiency, and scalability, addressing the challenges of traditional batch processing.

Continuous Flow Reactor Applications in Nitropyridine Synthesis

Continuous flow chemistry has emerged as a superior alternative to conventional batch methods for nitropyridine synthesis, offering significant advantages in safety, control, and yield. rroij.com The nitration of pyridine derivatives is often highly exothermic and can generate unstable intermediates, making large-scale batch production hazardous. researchgate.net

Furthermore, continuous flow systems can be automated and integrated with in-line analytical tools for real-time monitoring and optimization of reaction parameters. rroij.comornl.gov This level of control leads to higher product quality and reduces the formation of by-products. researchgate.net

The table below highlights the benefits of continuous flow synthesis for 4-nitropyridine.

| Parameter | Batch Process | Continuous Flow Process |

| Overall Yield | 57% | 83% researchgate.net |

| Safety | Risk of thermal runaway due to poor heat transfer and accumulation of energetic intermediates. researchgate.net | Enhanced safety due to superior heat transfer, small reaction volumes, and minimal intermediate accumulation. researchgate.net |

| Selectivity | Potential for by-product formation. | High selectivity with minimal by-products due to precise control of reaction time and efficient mixing. researchgate.net |

| Scalability | Challenging and hazardous to scale up. | Readily scalable by extending operation time or using parallel reactors. researchgate.netresearchgate.net |

Catalytic Approaches to Halogenated Nitropyridine Preparation

Catalysis plays a pivotal role in developing more efficient and selective methods for preparing halogenated nitropyridines. Because pyridine is an electron-deficient heteroarene, electrophilic substitution reactions like halogenation and nitration often require catalytic activation. youtube.com

One innovative approach combines oxidation and nitration into a single, catalyzed step. A patented method describes the preparation of 4-nitropyridine-N-oxides using a catalytic system of acetic anhydride, concentrated sulfuric acid, maleic anhydride, and sodium bisulfate for the oxidation step, with sodium nitrate added to facilitate the subsequent nitration. google.com This one-pot method significantly shortens reaction times compared to separate oxidation and nitration steps. google.com

For the N-oxidation of pyridines, a key step in many nitropyridine syntheses, greener catalytic systems are being developed. A continuous flow microreactor using titanium silicalite (TS-1) as a packed-bed catalyst with hydrogen peroxide as the oxidant has been shown to produce various pyridine N-oxides in yields up to 99%. researchgate.netorganic-chemistry.org This heterogeneous catalytic process is safer and more environmentally friendly than traditional methods and demonstrates excellent stability, operating for over 800 hours without loss of activity. researchgate.netorganic-chemistry.org

Catalysis is also essential in functional group interconversions. For instance, phase transfer catalysts have been employed in the synthesis of 2,4-dichloro-3-nitropyridine from 2,4-dihydroxy-3-nitropyridine (B116508) using phosphorus oxychloride. google.com These catalysts facilitate the reaction between reactants in different phases, improving reaction rates and efficiency.

| Reaction | Catalytic System | Advantage |

| One-Step Oxidation and Nitration | Acetic anhydride, H₂SO₄, Maleic anhydride, Sodium bisulfate, Sodium nitrate | Shortens reaction time by combining two steps. google.com |

| Pyridine N-Oxidation | Titanium silicalite (TS-1), H₂O₂ (in a flow reactor) | High yield (up to 99%), safer, greener, high catalyst stability. researchgate.netorganic-chemistry.org |

| Dichlorination | Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride) | Improves reaction efficiency in multiphasic systems. google.com |

Reactivity and Mechanistic Studies of 3 Chloro 4 Nitropyridine Architectures

Transformations Involving the Nitro Group

The nitro group in 3-chloro-4-nitropyridine (B80106) is not merely an activating group for SNAr reactions; it is also a functional handle that can undergo its own specific transformations.

One of the most synthetically useful transformations of the nitro group is its reduction to an amino group. The resulting 3-chloro-4-aminopyridine is a valuable building block for pharmaceuticals and agrochemicals. chemicalbook.com This reduction must be chemoselective, meaning the nitro group is reduced without affecting the chloro substituent or the pyridine (B92270) ring itself.

Several methods are available for this selective transformation. Catalytic hydrogenation is a common and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method is often clean and high-yielding. Another widely used approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). chemicalbook.comscispace.com These classical methods are robust and effective for the reduction of aromatic nitro compounds. The choice of reducing agent can be tailored based on the presence of other functional groups and desired reaction conditions.

| Starting Material | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloro-4-nitropyridine | Iron powder in acetic acid | 4-Amino-2-chloropyridine (B126387) | chemicalbook.com |

| 2-Chloropyridine (B119429) derivative | 10% Pd/C, H2, NaHCO3, MeOH | Hydrodechlorinated pyridine product (general procedure) | chemicalbook.com |

| Aryl Nitro Compounds | Fe catalyst, triethoxysilane | Corresponding anilines (chemoselective) | nih.gov |

| 4-Nitroacetophenone | Sn/HCl | 4-Aminoacetophenone (nitro group selectively reduced) | scispace.com |

Beyond substitution and reduction, the nitro group on the pyridine ring can participate in more complex rearrangement reactions. A notable phenomenon is nitro group migration, which has been observed under specific reaction conditions.

In a study involving the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, researchers isolated an unexpected product in addition to the expected substitution products. clockss.orgresearchgate.net Detailed analysis using 2D NMR spectroscopy revealed that this unexpected product resulted from the migration of the nitro group from the C-4 to the C-3 position. clockss.org This rearrangement was found to be dependent on the reaction conditions, particularly the use of polar aprotic solvents. clockss.org

While the precise mechanism for this specific migration during nucleophilic substitution is complex, nitro group migrations in other pyridine systems have also been documented. For instance, during the nitration of pyridine itself using dinitrogen pentoxide followed by treatment with bisulfite, the nitro group is believed to migrate from the pyridine nitrogen (forming an N-nitropyridinium ion intermediate) to the C-3 position via a pearson.comresearchgate.net sigmatropic shift. researchgate.netntnu.noresearchgate.net These studies indicate that the nitro group is not static and can undergo intramolecular shifts, adding another layer of complexity and synthetic potential to the chemistry of nitropyridine architectures.

Reactivity of 3-Chloro-4-nitropyridine 1-Oxide Derivatives

The introduction of an N-oxide functionality to the 3-chloro-4-nitropyridine scaffold significantly alters its electronic properties and, consequently, its reactivity. This section explores the synthesis of these N-oxide derivatives and the resulting enhancement in their susceptibility to nucleophilic attack.

Synthetic Routes to N-Oxide Forms of 3-Chloro-4-nitropyridine

The synthesis of 3-chloro-4-nitropyridine 1-oxide can be achieved through various methods, primarily involving the oxidation of the pyridine nitrogen and subsequent nitration, or a combined one-step process.

A common and traditional approach is a two-step process. The first step involves the N-oxidation of a corresponding pyridine derivative. For instance, 3-chloropyridine (B48278) can be oxidized to 3-chloropyridine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in glacial acetic acid or perbenzoic acid. orgsyn.orgguidechem.com Following the formation of the N-oxide, the second step is the nitration of the ring. The nitration of pyridine N-oxides typically occurs at the 4-position. ntnu.nooc-praktikum.de This is generally accomplished using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgoc-praktikum.de The reaction mixture is heated to facilitate the electrophilic substitution of the nitro group onto the pyridine N-oxide ring. orgsyn.org

A more streamlined approach involves a one-step reaction that combines the oxidation and nitration processes. google.com This method starts with 3-chloropyridine and utilizes a mixture of reagents to achieve the final product in a single synthetic operation. google.com The reaction employs catalysts such as acetic anhydride (B1165640), concentrated sulfuric acid, maleic anhydride, and sodium pyrosulfate for the oxidation, while the addition of sodium nitrate (B79036) facilitates the nitration. google.com This one-step method is reported to reduce reaction times, particularly the oxidation step. google.com

An alternative solvent system for the N-oxidation step has been explored to create a more environmentally benign process. guidechem.com Water can be used as a reaction medium instead of glacial acetic acid, with tungstic acid and sulfuric acid as catalysts. guidechem.com This method demonstrates high conversion rates and avoids the formation of acetate (B1210297) by-products. guidechem.com

The general synthetic strategies are summarized in the table below.

| Starting Material | Reagents | Product | Methodology | Reference |

| 3-Chloropyridine | 1. Hydrogen Peroxide/Acetic Acid 2. Fuming Nitric Acid/Sulfuric Acid | 3-Chloro-4-nitropyridine 1-oxide | Two-step: N-oxidation followed by nitration | orgsyn.orgguidechem.com |

| 3-Chloropyridine | Acetic anhydride, Sulfuric acid, Maleic anhydride, Sodium pyrosulfate, Sodium nitrate | 3-Chloro-4-nitropyridine 1-oxide | One-step: Combined oxidation and nitration | google.com |

| Pyridine N-oxide | Fuming Nitric Acid/Sulfuric Acid | 4-Nitropyridine (B72724) N-oxide | Nitration of pre-formed N-oxide | oc-praktikum.de |

Enhanced Reactivity Profiles of Pyridine N-Oxides in Nucleophilic Substitutions

The N-oxide group exerts a powerful influence on the reactivity of the pyridine ring, particularly in the context of nucleophilic aromatic substitution (SNAr). The oxygen atom of the N-oxide group can donate electron density via resonance to the 2- and 4-positions of the ring. This donation is particularly significant in the transition state of a nucleophilic attack, where it helps to stabilize the negatively charged Meisenheimer complex. This stabilization lowers the activation energy for the substitution reaction, thereby increasing the reaction rate.

The presence of a strongly electron-withdrawing nitro group at the 4-position, in conjunction with the N-oxide functionality, further enhances the electrophilicity of the carbon atom bearing the chlorine atom. This dual activation makes the chloro group at the 3-position and, more significantly, any leaving group at the 4-position, highly susceptible to displacement by nucleophiles. It is a well-established principle that a halogen in the 4-position of a pyridine N-oxide is readily replaced by nucleophiles. rsc.org

Research has demonstrated this enhanced reactivity through various reactions. For example, 3-chloro-4-nitropyridine N-oxide has been shown to react with nucleophiles like piperidine. rsc.org In a similar vein, it undergoes condensation with the disodium (B8443419) salt of 3-mercapto-2(1H)-pyridinone to form 2,6-diazaphenoxathiine 2-oxide. The reaction of 3-chloro-4-nitropyridine N-oxide with sodium methoxide (B1231860) results in the formation of 3,4-dimethoxypyridine (B108619) N-oxide. rsc.org

The table below provides examples of nucleophilic substitution reactions involving activated pyridine N-oxide substrates.

| Substrate | Nucleophile | Product | Reference |

| 3-Chloro-4-nitropyridine N-oxide | Piperidine | 4-Piperidino-3-nitropyridine N-oxide (deduced) | rsc.org |

| 3-Chloro-4-nitropyridine N-oxide | Disodium salt of 3-mercapto-2(1H)-pyridinone | 2,6-Diazaphenoxathiine 2-oxide | |

| 3-Chloro-4-nitropyridine N-oxide | Sodium methoxide | 3,4-Dimethoxypyridine N-oxide | rsc.org |

This heightened reactivity profile makes 3-chloro-4-nitropyridine 1-oxide and related compounds valuable intermediates in the synthesis of more complex heterocyclic systems.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Nitropyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-chloro-4-nitropyridine (B80106) are dictated by the electron-withdrawing effects of the pyridine (B92270) nitrogen, the nitro group, and the chlorine atom. These substituents significantly influence the chemical shifts of the remaining ring protons and carbons.

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region, typically downfield due to the deshielding nature of the heterocyclic ring and the substituents. The proton at the C-2 position (adjacent to the nitrogen) is generally the most downfield, followed by the proton at C-6, and then the proton at C-5.

In the ¹³C NMR spectrum, the carbons directly attached to the electron-withdrawing groups (C-3 and C-4) are significantly affected. The carbon bearing the nitro group (C-4) experiences a strong deshielding effect, resulting in a downfield chemical shift. Conversely, the carbon attached to the chlorine atom (C-3) also shows a downfield shift, though the effect is different from that of the nitro group. The remaining carbon atoms (C-2, C-5, and C-6) also exhibit distinct chemical shifts that are crucial for unambiguous assignment. While specific experimental data for the hydrochloride salt is not detailed in the provided literature, expected chemical shift ranges can be predicted based on established substituent effects on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Chloro-4-nitropyridine This interactive table provides predicted chemical shift (δ) ranges in ppm. These are estimated values based on general principles for substituted pyridines.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| H-2 | ¹H | 8.8 - 9.2 | d | J = ~5 Hz |

| H-5 | ¹H | 7.8 - 8.2 | dd | J = ~5, ~2 Hz |

| H-6 | ¹H | 8.6 - 9.0 | d | J = ~2 Hz |

| C-2 | ¹³C | 150 - 155 | CH | |

| C-3 | ¹³C | 130 - 135 | C | |

| C-4 | ¹³C | 155 - 160 | C | |

| C-5 | ¹³C | 120 - 125 | CH |

While one-dimensional NMR provides essential data, complex structures and isomeric mixtures often require two-dimensional (2D) NMR techniques for definitive assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 3-chloro-4-nitropyridine, COSY would show a correlation between H-5 and H-6, confirming their adjacent positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for placing substituents on the ring. For instance, correlations from H-2 to C-3 and C-4, and from H-5 to C-3 and C-4, would unequivocally confirm the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. While less critical for a simple molecule like 3-chloro-4-nitropyridine itself, it becomes crucial in more complex derivatives to determine stereochemistry and conformation.

Studies on the synthesis of novel heterocyclic systems derived from 3-chloro-4-nitropyridine 1-oxide, such as diazathianthrenes and diazaphenoxaselenines, have utilized techniques like COSY and NOE (Nuclear Overhauser Effect) to assign the complex NMR spectra and confirm the final structures of the reaction products. researchgate.netresearchgate.net

3-Chloro-4-nitropyridine can serve as a substrate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions often employ phosphine (B1218219) ligands to stabilize and activate the palladium catalyst. researchgate.net ³¹P NMR spectroscopy is a primary tool for investigating the mechanistic details of these catalytic cycles. researchgate.net

By monitoring the ³¹P NMR spectrum, researchers can gain insights into:

Ligand Coordination: The chemical shift of the phosphine ligand changes significantly upon coordination to the palladium center. nih.gov

Catalyst Speciation: Different palladium-phosphine complexes (e.g., pre-catalyst, active catalyst, deactivated species) can be identified and quantified. researchgate.netacs.org

Mechanistic Steps: Key steps like oxidative addition, transmetalation, and reductive elimination can often be observed through changes in the phosphorus environment.

Computational studies, including DFT calculations, are frequently used to predict ³¹P NMR chemical shifts, aiding in the interpretation of experimental spectra of palladium complexes. mdpi.com The study of pyridine-stabilized dithiomonometaphosphoryl halides has also benefited from ³¹P MAS NMR to extract structural and bonding information. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The vibrational spectrum of 3-chloro-4-nitropyridine is characterized by modes originating from the pyridine ring, the nitro (NO₂) group, and the carbon-chlorine (C-Cl) bond.

Pyridine Ring Vibrations: The pyridine nucleus gives rise to several characteristic bands, including C-H stretching vibrations (typically >3000 cm⁻¹), and ring stretching and deformation modes (in the 1600-1400 cm⁻¹ region). scribd.comcdnsciencepub.com The vibrational spectra of pyridinium (B92312) salts have been studied extensively, providing a strong basis for assignments. cdnsciencepub.com

Nitro Group (NO₂) Vibrations: The nitro group is readily identified by two strong stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically appearing around 1500-1560 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) around 1300-1370 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Its exact position can be influenced by coupling with other vibrations.

Table 2: Characteristic Vibrational Frequencies for 3-Chloro-4-nitropyridine This interactive table lists the principal vibrational modes and their expected frequency ranges in cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| C-H stretching | Pyridine Ring | 3000 - 3100 | Aromatic C-H stretches |

| C=N, C=C stretching | Pyridine Ring | 1400 - 1600 | Multiple bands characteristic of the heteroaromatic ring |

| Asymmetric NO₂ stretching | Nitro Group | 1500 - 1560 | Strong intensity in IR |

| Symmetric NO₂ stretching | Nitro Group | 1300 - 1370 | Strong intensity in IR |

| C-H in-plane bending | Pyridine Ring | 1000 - 1300 | |

| C-H out-of-plane bending | Pyridine Ring | 700 - 900 |

Modern computational chemistry provides powerful tools to predict and visualize the vibrational modes of molecules. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to calculate theoretical vibrational spectra. researchgate.net

This approach involves:

Optimizing the molecular geometry of 3-chloro-4-nitropyridine using a selected level of theory and basis set (e.g., B3LYP/6-311G(d,p)).

Calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

Comparing the simulated spectrum with the experimental IR and Raman spectra.

Studies on related substituted nitropyridines have demonstrated excellent agreement between DFT-calculated vibrational frequencies and experimental data. researchgate.net This correlation is crucial for making confident assignments of complex spectral features and for understanding how different vibrational modes are coupled. acs.orgflinders.edu.au This dual experimental-theoretical approach provides a robust framework for the complete vibrational analysis of 3-chloro-4-nitropyridine systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Its ability to provide precise mass measurements with high accuracy allows for the determination of elemental compositions and the differentiation between compounds with the same nominal mass. For 3-Chloro-4-nitropyridine hydrochloride, HRMS offers definitive confirmation of its identity and insights into its structural integrity through fragmentation analysis.

In a typical HRMS analysis, the sample is first ionized, often using soft ionization techniques like Electrospray Ionization (ESI) to minimize in-source fragmentation and preserve the molecular ion. For this compound, the analysis would likely focus on the protonated molecule of the free base, [C₅H₃ClN₂O₂ + H]⁺. The theoretically calculated exact mass of this species provides a benchmark for experimental determination.

The monoisotopic mass of the free base, 3-Chloro-4-nitropyridine (C₅H₃ClN₂O₂), is 157.9883050 Da. nih.gov In positive ion mode ESI-HRMS, the protonated molecule, [M+H]⁺, would be observed. The high resolving power of modern mass spectrometers, such as Orbitrap or TOF analyzers, allows for the measurement of this mass with an error of less than 5 ppm, confirming the elemental composition.

Table 1: Predicted HRMS Data for 3-Chloro-4-nitropyridine Adducts This table presents predicted collision cross section (CCS) values for various adducts of 3-chloro-4-nitropyridine, calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.99559 | 125.1 |

| [M+Na]⁺ | 180.97753 | 134.4 |

| [M-H]⁻ | 156.98103 | 127.7 |

| [M+NH₄]⁺ | 176.02213 | 144.7 |

| [M+K]⁺ | 196.95147 | 128.0 |

Data sourced from PubChemLite. uni.lu

Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or the chlorine atom. The loss of small, stable neutral molecules is a driving force in fragmentation. miamioh.edu For instance, the elimination of the NO₂ radical (46.0055 Da) would result in a fragment ion with the formula [C₅H₄ClN]⁺. Another possibility is the loss of a chlorine radical, leading to a [C₅H₄N₂O₂]⁺ fragment. Further fragmentation could involve the cleavage of the pyridine ring itself. The high mass accuracy of the fragment ions allows for the assignment of their elemental compositions, providing strong evidence for the structure of the original molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding and crystal packing.

As of the current literature, a specific crystal structure determination for this compound has not been reported. However, the application of this technique would provide invaluable structural information. A successful crystallographic analysis would begin with the growth of a single crystal of suitable size and quality. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected.

The analysis of the diffraction data would reveal the precise spatial coordinates of each atom in the crystal lattice. For this compound, this would confirm the planar structure of the pyridine ring and the relative positions of the chloro and nitro substituents. It would also definitively show the site of protonation, which is expected to be the pyridine nitrogen, and detail the hydrogen bonding interactions between the protonated pyridine and the chloride counter-ion. Furthermore, the analysis would elucidate the packing of the molecules in the crystal, including any π-π stacking interactions between the aromatic rings, which are common in such systems.

Advanced Chromatographic and Separation Techniques for Isomer Resolution and Purity Assessment

The purity of a chemical compound is critical for its intended application. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for resolving it from its isomers. nih.gov

Purity Assessment:

Reversed-phase HPLC is the most common method for purity assessment of polar aromatic compounds. A typical method for this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. An acidic pH would be employed to ensure the protonation of the pyridine nitrogen, leading to good peak shape. researchgate.net

Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, which for nitropyridine derivatives is generally in the range of 270-280 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Isomer Resolution:

The synthesis of 3-Chloro-4-nitropyridine can potentially lead to the formation of other isomers, such as 4-Chloro-3-nitropyridine. nih.gov The separation and quantification of these isomers are crucial for quality control. HPLC is a powerful tool for this purpose. While baseline separation of positional isomers can be challenging, it is often achievable by carefully optimizing the chromatographic conditions.

The choice of stationary phase and mobile phase composition is critical for achieving selectivity between isomers. Different stationary phases, such as those with phenyl or polar-embedded groups, can offer alternative selectivities to the standard C18 phase. mtc-usa.com The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective for separating closely related basic compounds like pyridine isomers. helixchrom.com For instance, a method employing a mixed-mode column with a mobile phase of acetonitrile/methanol with formic acid and ammonium formate (B1220265) has been shown to separate pyridine and its aminopyridine isomers effectively. helixchrom.com

Table 2: HPLC Method Parameters for Separation of Related Pyridine Derivatives This table provides an example of HPLC conditions used for the analysis of pyridine derivatives, which could be adapted for this compound.

| Parameter | Condition |

| Column | C18 bonded phase |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Sodium Octanesulfonate and Ammonium Acetate) |

| pH | Acidic (e.g., adjusted to 1.9 with trifluoroacetic acid) |

| Detection | UV at an appropriate wavelength (e.g., 275 nm) |

| Flow Rate | Typically 1.0 mL/min |

Based on methods for related compounds. researchgate.nethelixchrom.com

In cases where the compound or its derivatives are chiral, specialized chiral chromatography techniques would be necessary. ntu.edu.sgunife.it However, as 3-Chloro-4-nitropyridine is not chiral, these methods are not directly applicable unless it is derivatized with a chiral reagent.

Computational and Theoretical Investigations on 3 Chloro 4 Nitropyridine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including pyridine (B92270) derivatives. nih.gov DFT methods are used to determine optimized molecular geometries, electronic properties, and spectroscopic parameters.

The first step in the theoretical characterization of a molecule like 3-Chloro-4-nitropyridine (B80106) hydrochloride is geometry optimization. This process involves finding the minimum energy arrangement of atoms in space. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to achieve a reliable optimized structure. nih.govprensipjournals.comscispace.com The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule. researchgate.net For pyridine scaffolds, these calculations reveal how substituents, like the chloro and nitro groups, influence the geometry of the aromatic ring. researchgate.net

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. Key aspects of this analysis include the investigation of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govmdpi.com A smaller energy gap generally implies higher reactivity. For pyridine derivatives, the distribution of HOMO and LUMO orbitals often indicates the most likely sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine Scaffold

| Parameter | Atoms Involved | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Angle | C-C-N (ring) | ~123° |

| Bond Angle | O-N-O (nitro) | ~125° |

| Dihedral Angle | C-C-N-O | ~0° or ~180° (indicating planarity) |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical spectra help in the assignment of fundamental vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C-Cl, N-O, and C-H). prensipjournals.commdpi.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts are routinely predicted using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a popular approach for calculating the isotropic magnetic shielding tensors of atoms like ¹H and ¹³C. prensipjournals.comnanobioletters.com These theoretical shielding values can be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). Comparing the predicted NMR spectra with experimental data is a powerful method for structural elucidation and confirmation. nih.govchemrxiv.orgrsc.org While direct quantum mechanical calculations can be computationally demanding, machine learning models trained on DFT data are emerging as a faster alternative for achieving near DFT accuracy. researchgate.net

Table 2: Predicted Spectroscopic Data for a 3-Chloro-4-substituted Pyridine Analog

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value (DFT) | Experimental Range (Typical) |

|---|---|---|---|

| Vibrational Frequency (cm⁻¹) | N=O Asymmetric Stretch | 1550-1600 cm⁻¹ | 1500-1570 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) | N=O Symmetric Stretch | 1340-1390 cm⁻¹ | 1335-1380 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) | C-Cl Stretch | 700-800 cm⁻¹ | 650-850 cm⁻¹ |

| ¹³C NMR Chemical Shift (ppm) | C-Cl | 125-135 ppm | 120-140 ppm |

| ¹³C NMR Chemical Shift (ppm) | C-NO₂ | 145-155 ppm | 140-160 ppm |

| ¹H NMR Chemical Shift (ppm) | Proton ortho to N | 8.5-9.0 ppm | 8.3-8.8 ppm |

Molecular Dynamics and Reaction Pathway Modeling

While DFT calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations and reaction pathway modeling provide insights into the dynamic behavior and reactivity of molecules over time and at finite temperatures.

Understanding the mechanism of a chemical reaction requires identifying the reactants, products, and all intermediate structures, including the high-energy transition states (TS). The transition state represents the energy barrier that must be overcome for a reaction to proceed, and its structure is the point of no return along the reaction coordinate. mit.edu

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation.

The choice of solvent can alter the energetics of a reaction pathway by differentially solvating the reactants, the transition state, and the products. scielo.org.co For example, polar solvents might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Conversely, hydrogen-bonding interactions between a protic solvent and a reactant, such as an amine, can decrease the reactant's nucleophilicity and slow down the reaction. psu.edu Theoretical studies that incorporate solvent effects are therefore essential for accurately predicting the behavior of 3-Chloro-4-nitropyridine hydrochloride in a realistic chemical environment.

Molecular Docking and Binding Affinity Predictions for Synthetic Derivatives (Methodological Focus)

A primary application of this compound is as a building block for the synthesis of more complex molecules with potential biological activity. chemimpex.com Computational methods, particularly molecular docking and binding affinity prediction, are indispensable tools in this drug discovery and design process. auctoresonline.org

The methodology begins with molecular docking, a technique used to predict the preferred orientation (pose) of a ligand when it binds to a biological target, such as a protein or enzyme. peerj.com Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to rank the different poses. This process helps identify plausible binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target. tandfonline.comnih.gov

Following docking, the strength of the interaction is quantified by predicting the binding affinity (or binding free energy). Numerous computational methods exist for this purpose, ranging from fast but less accurate scoring functions to more rigorous and computationally intensive physics-based methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP). acs.org These methods calculate the energy of the ligand-receptor complex and compare it to the energies of the unbound ligand and receptor. The goal is to predict which synthetic derivatives of this compound will bind most strongly to a given target, thereby prioritizing the most promising candidates for synthesis and experimental testing. auctoresonline.orgpeerj.com

Application of Quantitative Structure-Activity Relationship (QSAR) in Derivative Design (Chemical Descriptor Focus)

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational modeling technique employed in the rational design of novel molecules with desired biological activities. This approach is predicated on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical correlation between the structural properties (described by molecular or chemical descriptors) of a series of compounds and their experimentally determined biological activities, QSAR models can predict the activity of new, unsynthesized derivatives. This predictive capability is invaluable in prioritizing the synthesis of compounds with the highest potential, thereby saving significant time and resources in drug discovery and development.

In the context of this compound, QSAR studies would focus on a series of its derivatives, where systematic modifications are made to the parent structure. The goal would be to understand how these structural changes influence a specific biological endpoint, such as enzyme inhibition or receptor binding affinity. The core of this analysis lies in the selection and calculation of appropriate chemical descriptors that can quantitatively capture the physicochemical properties of the molecules.

Detailed research into analogous structures, such as substituted pyridines and other nitroaromatic compounds, reveals the common classes of chemical descriptors that are pivotal in developing robust QSAR models. nih.govresearchgate.netnih.gov These descriptors can be broadly categorized into electronic, steric, and lipophilic (hydrophobic) parameters.

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are crucial for molecular interactions, particularly hydrogen bonding and electrostatic interactions with a biological target. For derivatives of 3-Chloro-4-nitropyridine, key electronic descriptors would include:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on the pyridine ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum mechanical descriptors are related to the molecule's ability to donate and accept electrons, respectively.

Steric Descriptors: These parameters describe the size and shape of the molecule and its substituents. Steric factors are critical for determining how well a derivative can fit into a specific binding site of a biological target. Relevant steric descriptors include:

Taft Steric Parameter (Es): Quantifies the bulkiness of a substituent.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Van der Waals volume and surface area: These descriptors provide a more direct measure of the molecular size.

Lipophilic Descriptors: Lipophilicity is a crucial factor in determining a molecule's pharmacokinetic properties, such as its ability to cross cell membranes. The most common descriptor for lipophilicity is:

Log P (Octanol-Water Partition Coefficient): This measures the relative solubility of a compound in a nonpolar solvent (octanol) and a polar solvent (water).

To illustrate the application of these descriptors in a hypothetical QSAR study for a series of 3-Chloro-4-nitropyridine derivatives, a data table can be constructed. In such a study, researchers would synthesize a set of derivatives with varying substituents (R) at a specific position on the pyridine ring and measure their biological activity (e.g., as pIC50, the negative logarithm of the half-maximal inhibitory concentration). The calculated descriptors for each derivative would then be correlated with their biological activity using statistical methods like Multiple Linear Regression (MLR). nih.gov

Below is an interactive data table showcasing a hypothetical set of data for a QSAR analysis of 3-Chloro-4-nitropyridine derivatives.

| Derivative | Substituent (R) | pIC50 | Hammett (σ) | Molar Refractivity (MR) | Log P |

| 1 | -H | 5.2 | 0.00 | 1.03 | 0.50 |

| 2 | -CH3 | 5.5 | -0.17 | 5.65 | 1.05 |

| 3 | -OH | 5.8 | -0.37 | 2.85 | 0.61 |

| 4 | -Cl | 6.1 | 0.23 | 6.03 | 1.15 |

| 5 | -NO2 | 6.5 | 0.78 | 7.36 | 0.38 |

| 6 | -NH2 | 5.9 | -0.66 | 5.42 | -0.15 |

| 7 | -OCH3 | 5.7 | -0.27 | 7.87 | 0.88 |

From such a dataset, a QSAR equation could be derived, for instance: pIC50 = β0 + β1(σ) + β2(MR) + β3(Log P)

The coefficients (β) determined from the regression analysis would indicate the relative importance of each descriptor. For example, a positive coefficient for the Hammett constant would suggest that electron-withdrawing groups enhance the biological activity. Similarly, the coefficients for MR and Log P would provide insights into the optimal size and lipophilicity for the substituents. This quantitative model would then serve as a guide for designing new derivatives of 3-Chloro-4-nitropyridine with potentially improved activity.

Applications As Versatile Building Blocks in Complex Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Frameworks

The compound's structure is pre-activated for a variety of chemical transformations, enabling the efficient construction of more elaborate heterocyclic systems.

3-Chloro-4-nitropyridine (B80106) serves as a key starting material for the synthesis of bicyclic and polycyclic heteroaromatic compounds. The presence of two reactive sites—the chlorine atom susceptible to nucleophilic substitution and the nitro group that can be reduced to a reactive amino group—allows for sequential reactions to build fused ring systems. For instance, this scaffold is instrumental in creating pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. nih.gov The general strategy involves an initial displacement of the chloride by a suitable nucleophile, followed by chemical modification of the nitro group (e.g., reduction to an amine) and subsequent intramolecular cyclization to yield the desired fused heterocyclic product. This methodology provides a reliable pathway to complex polycyclic systems that are of interest in various fields of chemical research. nih.gov

A significant challenge in synthetic chemistry is the controlled, site-selective functionalization of aromatic rings like pyridine (B92270). researchgate.net 3-Chloro-4-nitropyridine provides an elegant solution for the regiospecific introduction of new chemical moieties. The electron-withdrawing nature of the nitro group and the ring nitrogen atom activates the chlorine atom at the C-3 position for nucleophilic aromatic substitution (SNAr). This allows for the precise and predictable introduction of a wide range of nucleophiles (containing O, N, or S) at this position.

Furthermore, the nitro group at the C-4 position can be selectively reduced to an amino group. This newly formed amino group can then undergo a vast array of subsequent reactions, such as diazotization, acylation, or condensation, to introduce further diversity at the C-4 position. This dual reactivity enables a programmed, stepwise functionalization of the pyridine ring with complete regiochemical control, a highly desirable feature in the synthesis of complex target molecules. nih.gov

Precursor Role in the Design and Synthesis of Functional Molecules

The utility of 3-chloro-4-nitropyridine extends beyond fundamental synthesis, serving as a critical intermediate in the development of various functional molecules with applications in medicine, agriculture, and materials science. chemimpex.com

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net 3-Chloro-4-nitropyridine is a strategic precursor for building the complex heterocyclic scaffolds found in many biologically active compounds. chemimpex.com

Kinase Inhibitors: Fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrazolo[3,4-d]pyrimidines, are prominent scaffolds in the design of protein kinase inhibitors for anticancer therapies. acs.orgnih.gov The synthesis of these core structures often relies on appropriately substituted aminopyridines. Related chloro-nitro-aminopyridines are documented starting materials for imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors. acs.org The defined reactivity of 3-chloro-4-nitropyridine makes it an ideal precursor for producing the polysubstituted pyridines necessary to construct these and other pyrimidine-fused scaffolds. nih.govmdpi.com

Antimalarial Agents: Many antimalarial drugs are based on nitrogen-containing heterocyclic cores, with quinoline-based compounds like chloroquine being historically significant. nih.govnih.gov The development of new and effective antimalarial agents often requires the synthesis of novel and complex heterocyclic systems to overcome drug resistance. researchgate.net As a versatile building block, 3-chloro-4-nitropyridine provides a valuable starting point for assembling such intricate molecular frameworks. nbinno.com

| Therapeutic Area | Relevant Scaffold Example | Role of Pyridine Precursor |

|---|---|---|

| Oncology (Kinase Inhibitors) | Imidazo[4,5-b]pyridine, Pyrazolo[3,4-d]pyrimidine | Provides the core pyridine ring for subsequent annulation reactions to form the fused bicyclic system. acs.orgnih.gov |

| Infectious Disease (Antimalarials) | Quinoline and related heterocycles | Serves as a functionalized building block for constructing complex heterocyclic systems to combat drug resistance. researchgate.netnbinno.com |

The pyridine motif is also crucial in the agrochemical industry. semanticscholar.org 3-Chloro-4-nitropyridine is utilized as an intermediate in the synthesis of active ingredients for products such as pesticides and herbicides, which are vital for crop protection and yield enhancement. chemimpex.comnbinno.com Its ability to introduce specific functionalities onto a stable aromatic core allows for the fine-tuning of a molecule's biological activity and physical properties to meet the stringent requirements of modern agricultural products.

Beyond life sciences, 3-chloro-4-nitropyridine finds applications in material science and catalysis. It is employed in the creation of specialized polymers and materials used in advanced coatings and electronic devices. chemimpex.com Furthermore, the pyridine nucleus is a fundamental component in the design of ligands for transition metal catalysts. researchgate.net By chemically modifying the chloro and nitro groups of 3-chloro-4-nitropyridine, chemists can synthesize novel substituted pyridines. These can be designed to act as bidentate or polydentate ligands, which coordinate with metal centers to form catalysts with tailored reactivity and selectivity for specific chemical transformations.

Integration into Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) aims to efficiently generate collections of structurally diverse molecules that can populate a wide range of chemical space. This is often achieved through divergent synthetic pathways, where a common starting material is elaborated into a variety of distinct molecular scaffolds. The unique electronic and steric properties of 3-Chloro-4-nitropyridine hydrochloride make it an exceptional starting point for such synthetic endeavors.

The pyridine ring, a privileged scaffold in medicinal chemistry, is rendered highly reactive by the presence of both a chloro and a nitro group. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the chloro substituent at the 3-position and the nitro group at the 4-position susceptible to displacement by a wide array of nucleophiles. This dual reactivity is the cornerstone of its utility in DOS.

A typical DOS strategy employing this compound might commence with the sequential or simultaneous displacement of the chloro and nitro groups with different nucleophiles. This initial step can rapidly introduce a high degree of diversity, as a wide range of commercially available or readily synthesized nucleophiles (e.g., amines, thiols, alcohols, and carbanions) can be employed.

Following the initial diversification at the pyridine core, further complexity can be introduced through reactions targeting the pyridine nitrogen or the newly introduced functional groups. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of subsequent reactions such as amide bond formation, sulfonylation, or the construction of new heterocyclic rings.

One powerful approach in DOS is the use of multi-component reactions (MCRs), where three or more starting materials react in a single step to form a complex product. While direct, detailed examples of this compound in MCR-driven DOS are not extensively documented in publicly available research, the functional handles it possesses make it a prime candidate for such strategies. For example, after initial functionalization, the resulting derivatives could be designed to participate in well-established MCRs like the Ugi or Passerini reactions, leading to a rapid increase in molecular complexity and the generation of diverse scaffolds.

The true power of integrating this compound into DOS lies in the ability to systematically vary the building blocks at each stage of the synthesis, leading to an exponential increase in the number of unique molecules in the resulting library. This approach allows for the exploration of a vast and diverse chemical space, increasing the probability of identifying novel compounds with desired biological activities.

The following table illustrates a hypothetical reaction scheme showcasing the potential of this compound in a DOS workflow to generate diverse molecular scaffolds.

| Step | Reactant(s) | Reaction Type | Resulting Scaffold |

| 1 | This compound, Nucleophile A (e.g., R-NH2) | Nucleophilic Aromatic Substitution (at C4) | 3-Chloro-4-(substituted-amino)pyridine |

| 2 | Product from Step 1, Nucleophile B (e.g., R'-SH) | Nucleophilic Aromatic Substitution (at C3) | 3-(Substituted-thio)-4-(substituted-amino)pyridine |

| 3a | Product from Step 2, Reagent for cyclization | Intramolecular Cyclization | Fused Pyridine Heterocycle (e.g., Thiazolopyridine) |

| 3b | Product from Step 2, Reduction of nitro group followed by reaction with an electrophile | Functional Group Manipulation | 3-(Substituted-thio)-4-(substituted-amino)pyridin-X-yl derivative |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are not only efficient in terms of yield but also in their use of atoms, minimizing waste. primescholars.comjocpr.com The synthesis of 3-chloro-4-nitropyridine (B80106) and its derivatives often involves traditional nitration and halogenation reactions that can generate significant byproducts. ntnu.nogoogle.com Future research will undoubtedly focus on developing greener alternatives.

Future protocols will likely explore catalytic systems that offer higher selectivity and efficiency. This includes the use of solid acid catalysts to replace corrosive liquid acids in nitration, and the development of novel halogenation reagents that are more benign and generate less waste. The goal is to devise synthetic pathways where the majority of the atoms from the starting materials are incorporated into the final product, as illustrated by the ideal of 100% atom economy in addition reactions like the Diels-Alder reaction. jocpr.com

Table 1: Illustrative Atom Economy in a Related Nitropyridine Synthesis

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 2-Chloro-4-aminopyridine, Nitric Acid, Sulfuric Acid | 128.56, 63.01, 98.08 | 4-Amino-2-chloro-3-nitropyridine (B48866) | 173.55 | Water, Sulfuric Acid | 18.02, 98.08 | Varies with stoichiometry |

This table is illustrative and based on a related synthesis. The atom economy calculation depends on the specific balanced chemical equation.

Exploration of Uncharted Reactivity Patterns and Transformation Strategies

The reactivity of 3-chloro-4-nitropyridine hydrochloride is dominated by the electrophilic nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing nitro group. This makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr) . acs.orgnih.gov While reactions with common nucleophiles like amines and alkoxides are known, future research will delve into reactions with a wider array of nucleophiles to access novel molecular scaffolds. chemimpex.comresearchgate.net

A particularly interesting area for exploration is the vicarious nucleophilic substitution (VNS) , which allows for the C-H functionalization of electron-deficient aromatic rings. acs.orgnih.gov Applying VNS to this compound could lead to the introduction of various carbon substituents at positions not easily accessible through classical methods.

Furthermore, the chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira couplings. nih.govjustia.comchemrxiv.orgyoutube.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Future work will likely focus on employing novel phosphine (B1218219) ligands and pre-catalysts to expand the scope of these couplings with this compound, enabling the synthesis of complex molecules with high precision and efficiency. nih.govchemrxiv.org The development of tandem reaction sequences, where an initial cross-coupling is followed by further functionalization of the nitro group, also presents a promising avenue for rapid diversification. nih.gov

Table 2: Potential Novel Transformations of 3-Chloro-4-nitropyridine

| Reaction Type | Potential Reactant | Potential Product Class | Significance |

| Vicarious Nucleophilic Substitution | Stabilized Carbanions | C-H Functionalized Pyridines | Access to novel substitution patterns |

| Suzuki Coupling | Arylboronic acids | Arylated Nitropyridines | Construction of biaryl structures |

| Sonogashira Coupling | Terminal Alkynes | Alkynylated Nitropyridines | Introduction of rigid linkers |

| Buchwald-Hartwig Amination | Anilines, Alkylamines | Aminated Nitropyridines | Formation of C-N bonds |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. beilstein-journals.orgresearchgate.netnih.govrjptonline.org For a molecule like this compound, where multiple reaction pathways are possible, ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, including yield and selectivity. beilstein-journals.orgresearchgate.net

Future research will involve the development of predictive models specifically for the reactions of substituted pyridines. These models can help chemists to:

Screen for optimal reaction conditions (e.g., catalyst, solvent, temperature) without the need for extensive empirical experimentation. beilstein-journals.orgnih.gov

Predict the most likely products of a reaction with a novel substrate or reagent.

Design novel synthetic routes with improved efficiency and sustainability. rjptonline.org

The integration of high-throughput experimentation with ML will create a closed-loop system where experimental data is used to continuously refine the predictive models, accelerating the discovery of new and improved synthetic methods. beilstein-journals.org

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. nih.govresearchgate.netdoi.orgresearchgate.net

By applying these techniques to reactions involving this compound, researchers can:

Identify and characterize transient intermediates , providing direct evidence for proposed reaction mechanisms. doi.org

Determine reaction kinetics by monitoring the concentration of reactants, intermediates, and products over time. nih.gov

Elucidate the role of catalysts by observing their interaction with the reactants and intermediates. researchgate.net

This detailed mechanistic insight will be invaluable for the rational design of more efficient and selective synthetic protocols. For example, in-situ FTIR can be used to study the adsorption and reaction of pyridine derivatives on catalyst surfaces, providing a molecular-level understanding of heterogeneous catalytic processes. researchgate.net

Broadening the Scope of Applications in Emerging Fields of Chemical Science

3-Chloro-4-nitropyridine is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The future will see a concerted effort to leverage its unique properties in other emerging areas of chemical science.

Materials Science : The electron-deficient nature of the nitropyridine ring makes it an interesting component for the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The ability to functionalize the molecule through its chloro and nitro groups allows for the fine-tuning of its electronic and photophysical properties.